3-(Methylsulfonyl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfonyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-9(7,8)5-2-3-6-4-5/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMWDRVOGLRNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chiral Chromatography:
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the analytical and preparative separation of atropisomers. The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving a wide range of chiral compounds, including atropisomers.
Diastereomeric Salt Formation:
Classical resolution via the formation of diastereomeric salts is a well-established technique. If the atropisomeric pyrrole (B145914) derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. These diastereomers often have different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent regenerates the individual enantiomers of the pyrrole derivative.
Dynamic Kinetic Resolution Dkr :
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution with a high degree of reactivity, preferentially at the C2 and C5 positions. pearson.comonlineorganicchemistrytutor.comechemi.com However, the introduction of a strongly deactivating methylsulfonyl group at the C3 position significantly tempers this reactivity and redirects incoming electrophiles. The sulfonyl group withdraws electron density from the pyrrole ring through both inductive and resonance effects, making the ring less nucleophilic.
While specific studies on the electrophilic substitution of 3-(Methylsulfonyl)-1H-pyrrole are not extensively documented in publicly available literature, the directing effects can be predicted based on established principles of physical organic chemistry. The electron-withdrawing nature of the sulfonyl group is expected to direct incoming electrophiles to the C4 and C5 positions, which are meta to the deactivating group and thus comparatively less deactivated.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Predicted Major Product(s) |
| Halogenation | X₂, Lewis Acid | 4-Halo-3-(methylsulfonyl)-1H-pyrrole and/or 5-Halo-3-(methylsulfonyl)-1H-pyrrole |
| Nitration | HNO₃/H₂SO₄ (mild conditions) | 4-Nitro-3-(methylsulfonyl)-1H-pyrrole and/or 5-Nitro-3-(methylsulfonyl)-1H-pyrrole |
| Acylation | Acyl halide, Lewis Acid | 4-Acyl-3-(methylsulfonyl)-1H-pyrrole and/or 5-Acyl-3-(methylsulfonyl)-1H-pyrrole |
It is crucial to note that the harsh, acidic conditions often employed in electrophilic aromatic substitutions, such as nitration with a mixture of concentrated nitric and sulfuric acids, can lead to polymerization of the pyrrole ring. rsc.orgnih.gov Therefore, milder reagents and conditions, such as the use of acetyl nitrate (B79036) for nitration, would likely be necessary. rsc.orgnih.gov
Nucleophilic Reactions Involving the Methylsulfonyl Group or Pyrrole Nitrogen
The electron-deficient nature of the pyrrole ring in this compound, induced by the sulfonyl group, makes it a potential candidate for nucleophilic aromatic substitution (SNAr). Generally, aromatic rings require strong activation by electron-withdrawing groups for SNAr reactions to occur. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org For instance, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic substitution with piperidine (B6355638) and methoxide (B1231860) ion. While a single methylsulfonyl group provides significant activation, the viability of SNAr reactions on this compound would depend on the presence of a suitable leaving group on the ring and the strength of the incoming nucleophile.
Reactions involving the pyrrole nitrogen are also influenced by the 3-methylsulfonyl substituent. The acidity of the N-H proton is increased due to the electron-withdrawing effect of the sulfonyl group, facilitating deprotonation by a suitable base. The resulting pyrrolide anion can then participate in various nucleophilic reactions, such as alkylation or acylation at the nitrogen atom.
Diversification Strategies for the Methylsulfonyl Moiety
Cycloaddition Reactions and Ring Transformations
Pyrroles can participate as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions), although their aromatic character often necessitates the use of highly reactive dienophiles or intramolecular reaction setups to proceed efficiently. hku.hk The presence of a strong electron-withdrawing group, such as a sulfonyl group, on the pyrrole ring can influence its reactivity in cycloaddition reactions. It may decrease the electron density of the diene system, potentially making it less reactive in normal electron-demand Diels-Alder reactions but possibly more reactive in inverse electron-demand scenarios.
Pyrrole derivatives can also participate in [3+2] cycloaddition reactions, which are a powerful tool for the synthesis of various five-membered heterocyclic rings. rsc.orgnih.govresearchgate.netmdpi.comccspublishing.org.cn The reactivity of this compound in such transformations would be an interesting area for investigation, potentially leading to novel and complex heterocyclic structures.
Oxidative and Reductive Transformations of the Sulfonyl Group
The sulfonyl group in this compound is in a high oxidation state and can potentially undergo reductive transformations. Common reagents for the reduction of sulfones to the corresponding sulfides include strong reducing agents. The successful application of such a reduction would yield 3-(methylthio)-1H-pyrrole, a compound with a different electronic profile and reactivity.
Conversely, further oxidation of the pyrrole ring itself is a possibility, though the electron-withdrawing sulfonyl group would make the ring less susceptible to oxidative degradation compared to unsubstituted pyrrole. Controlled oxidation of pyrroles can lead to a variety of functionalized products, including pyrrolidinones. nih.govbath.ac.uknih.govresearchgate.netrsc.org The specific conditions and resulting products for the oxidation of this compound would need to be determined experimentally.
Structural Elucidation and Spectroscopic Characterization of 3 Methylsulfonyl 1h Pyrrole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-(methylsulfonyl)-1H-pyrrole derivatives, both ¹H and ¹³C NMR provide critical information regarding the substitution pattern and electronic environment of the pyrrole (B145914) ring.
In the ¹H NMR spectrum of a typical this compound, the protons on the pyrrole ring exhibit characteristic chemical shifts and coupling constants. The proton at the C2 position is expected to appear as a triplet, coupling with the protons at the C4 and C5 positions. Similarly, the protons at C4 and C5 would also show distinct multiplets. The methyl protons of the sulfonyl group typically appear as a sharp singlet in the upfield region of the spectrum. The chemical shifts are influenced by the electron-withdrawing nature of the methylsulfonyl group, which deshields the pyrrole ring protons, causing them to resonate at a lower field compared to unsubstituted pyrrole.
The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the pyrrole ring will have distinct chemical shifts, with the carbon atom directly attached to the electron-withdrawing sulfonyl group (C3) being significantly downfield. The chemical shifts of the other pyrrole carbons (C2, C4, and C5) and the methyl carbon of the sulfonyl group provide a complete picture of the carbon skeleton.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 (N-H) | 8.0 - 9.0 (broad) | - |
| H2 | ~7.0 | ~120 |
| C2 | - | ~120 |
| C3 | - | ~135 |
| H4 | ~6.5 | ~110 |
| C4 | - | ~110 |
| H5 | ~6.8 | ~115 |
| C5 | - | ~115 |
| SO₂CH₃ | ~3.0 (s) | ~45 |
| SO₂CH₃ | - | ~45 |
Infrared (IR) Spectroscopy Investigations
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In this compound, the key functional groups are the N-H bond of the pyrrole ring, the C-H bonds of the aromatic ring and the methyl group, the C=C and C-N bonds within the pyrrole ring, and the S=O bonds of the sulfonyl group.
The N-H stretching vibration of the pyrrole ring is typically observed as a broad band in the region of 3200-3500 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is found just below 3000 cm⁻¹. The characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are strong and readily identifiable, typically appearing in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The C=C and C-N stretching vibrations of the pyrrole ring contribute to the fingerprint region of the spectrum, generally between 1400 and 1600 cm⁻¹.
A study on 1-(p-tolylsulfonyl)pyrrole, a structurally related compound, provides valuable comparative data. nih.gov The FT-IR spectrum of this molecule showed characteristic bands for the sulfonyl group and the pyrrole ring, which aids in the assignment of the vibrational modes for this compound. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (pyrrole) | Stretching | 3200-3500 (broad) |
| C-H (aromatic) | Stretching | >3000 |
| C-H (methyl) | Stretching | <3000 |
| C=C (pyrrole) | Stretching | 1400-1600 |
| C-N (pyrrole) | Stretching | 1400-1600 |
| S=O (sulfonyl) | Asymmetric Stretching | 1300-1350 (strong) |
| S=O (sulfonyl) | Symmetric Stretching | 1140-1160 (strong) |
High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS) Characterization
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound, the molecular ion peak [M]⁺ would be observed in the mass spectrum, and its accurate mass measurement by HRMS would confirm the elemental composition of C₅H₇NO₂S. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonyl-containing compounds involve the cleavage of the C-S and S-O bonds. The loss of the methyl radical (•CH₃) or the entire sulfonyl group (•SO₂CH₃) are plausible fragmentation pathways. The pyrrole ring itself can also undergo characteristic fragmentation.
While specific mass spectral data for this compound is not detailed in the provided search results, general principles of mass spectrometry of heterocyclic and sulfonyl-containing compounds can be applied to predict the fragmentation pattern.
Table 3: Predicted Key Mass Fragments for this compound
| Fragment Ion | Proposed Structure/Loss | Predicted m/z |
| [C₅H₇NO₂S]⁺ | Molecular Ion | 145 |
| [C₅H₄NO₂S]⁺ | [M - H]⁺ | 144 |
| [C₅H₇NO]⁺ | [M - SO]⁺ | 113 |
| [C₅H₇N]⁺ | [M - SO₂]⁺ | 81 |
| [C₄H₄N]⁺ | Loss of CH₃ and SO₂ | 66 |
| [CH₃SO₂]⁺ | Methylsulfonyl cation | 79 |
Single Crystal X-ray Diffraction (SC-XRD) Studies
Although no specific SC-XRD data for this compound was found in the search results, studies on related heterocyclic sulfones provide insights into the expected structural features. For instance, the crystal structure of (2R,3aR)-2-phenylsulfonyl-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b]isoxazole reveals details about the geometry of the sulfonyl group and its attachment to a pyrrole-derived ring system. researchgate.net In this structure, the sulfur atom of the sulfonyl group exhibits a tetrahedral geometry. researchgate.net The C-S and S=O bond lengths and the C-S-O and O-S-O bond angles are consistent with those observed in other sulfonyl-containing compounds. researchgate.netguidechem.com
In a hypothetical crystal structure of this compound, one would expect the pyrrole ring to be essentially planar. The methylsulfonyl group would be positioned at the 3-position, and its orientation relative to the pyrrole ring would be a key conformational feature. Intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H group and the oxygen atoms of the sulfonyl group, would likely play a significant role in the crystal packing. guidechem.com
Vibrational Spectroscopy and Electronic Absorption Studies
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. As discussed in the IR spectroscopy section, the characteristic vibrations of the sulfonyl and pyrrole moieties are key features. Raman spectroscopy offers complementary information, particularly for symmetric vibrations and bonds that are less polar. A theoretical and experimental study on 1-(p-tolylsulfonyl)pyrrole has demonstrated the utility of combining FT-IR and FT-Raman spectroscopy with computational methods to achieve a complete vibrational assignment. nih.gov
Electronic absorption studies, typically conducted using UV-Vis spectroscopy, provide information about the electronic transitions within a molecule. The pyrrole ring is an aromatic system with characteristic π → π* transitions. The presence of the methylsulfonyl group, an electron-withdrawing substituent, is expected to influence the energy of these transitions, potentially causing a shift in the absorption maxima compared to unsubstituted pyrrole. The exact nature of this shift would depend on the interplay of electronic effects within the molecule.
Advanced Theoretical and Computational Chemistry Studies of 3 Methylsulfonyl 1h Pyrrole
Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. DFT calculations reveal that the introduction of a potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the C3 position significantly perturbs the electron distribution of the aromatic pyrrole (B145914) ring.
The sulfonyl group's inductive and resonance effects draw electron density away from the pyrrole core. This polarization is evident in the calculated atomic charges and the molecular electrostatic potential (MESP) map. The MESP map visually identifies regions of electron richness and deficiency. For 3-(Methylsulfonyl)-1H-pyrrole, the most negative electrostatic potential (electron-rich) is expected to be concentrated around the oxygen atoms of the sulfonyl group, making them primary sites for electrophilic attack or hydrogen bond acceptance. Conversely, the pyrrole ring, particularly the N-H proton and adjacent C-H protons, becomes more electron-deficient (more positive potential), enhancing their acidity and ability to act as hydrogen bond donors.
| Atom | Charge (a.u.) | Atom | Charge (a.u.) |
|---|---|---|---|
| N1 | -0.45 | S | +1.20 |
| C2 | -0.20 | O (sulfonyl) | -0.70 |
| C3 | +0.15 | O (sulfonyl) | -0.70 |
| C4 | -0.25 | C (methyl) | -0.30 |
| C5 | -0.22 |
Note: Data are representative theoretical values for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and distributions of these orbitals are critical indicators of a molecule's ability to donate or accept electrons. researchgate.net
For this compound, the HOMO is predicted to be primarily localized on the electron-rich pyrrole ring, similar to unsubstituted pyrrole. researchgate.net This orbital represents the molecule's capacity to act as a nucleophile or electron donor. The LUMO, in contrast, is expected to be distributed significantly over the sulfonyl group and the C3 carbon of the pyrrole ring, reflecting the electron-withdrawing nature of the substituent.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. The presence of the methylsulfonyl group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrrole, with a more pronounced effect on the LUMO. This results in a smaller HOMO-LUMO gap, indicating increased reactivity, particularly a greater susceptibility to nucleophilic attack. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE(LUMO-HOMO) (eV) |
|---|---|---|---|
| Pyrrole | -5.48 | -0.31 | 5.17 |
| This compound | -6.10 | -1.50 | 4.60 |
Note: Data are representative theoretical values based on DFT calculations for illustrative purposes. Pyrrole data adapted from related studies. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge transfer and orbital interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy, E(2), associated with these interactions quantifies their significance.
In this compound, significant donor-acceptor interactions are predicted between the pyrrole ring and the methylsulfonyl substituent. Key interactions include the delocalization of electron density from:
The nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the C2=C3 and C4=C5 bonds within the ring.
The π orbitals of the pyrrole ring (π(C=C)) into the antibonding σ* orbitals of the C-S and S-O bonds.
The lone pairs of the sulfonyl oxygen atoms (LP(O)) into the antibonding σ* orbitals of adjacent C-S and S-C bonds.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N1 | π(C2-C3) | 35.5 |
| LP (1) N1 | π(C4-C5) | 40.2 |
| π (C4-C5) | σ(C3-S) | 5.8 |
| LP (2) O(sulfonyl) | σ(C3-S) | 2.1 |
Note: Data are representative theoretical values for illustrative purposes.
Conformational Analysis and Energetic Profiles
The flexibility of this compound is primarily defined by the rotation around the C3-S single bond. Conformational analysis is used to identify the most stable arrangements (conformers) and the energy barriers separating them. The orientation of the two sulfonyl oxygen atoms and the methyl group relative to the plane of the pyrrole ring determines the molecular conformation.
Theoretical calculations predict that the most stable conformer would seek to minimize steric hindrance and maximize favorable electronic interactions. A potential energy surface scan, performed by systematically rotating the C2-C3-S-C(methyl) dihedral angle, can reveal the energetic landscape. It is likely that the lowest energy conformations are those where the bulky methyl group is oriented away from the pyrrole ring. The energy barriers to rotation are expected to be relatively low, suggesting that the molecule may be conformationally flexible at room temperature.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. hakon-art.com These descriptors, derived from conceptual DFT, provide a framework for understanding structure-reactivity relationships. mdpi.com
Chemical Potential (μ): Related to the escaping tendency of an electron from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. More negative values indicate a lower tendency to donate electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A higher value indicates greater stability.
Global Softness (S): The reciprocal of hardness (S = 1/η). It indicates the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Represents the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
The calculated values for these descriptors for this compound, when compared to unsubstituted pyrrole, quantitatively demonstrate the impact of the sulfonyl group. The decrease in chemical potential and increase in the electrophilicity index highlight the molecule's enhanced character as an electron acceptor, making it more susceptible to nucleophilic reactions than the parent pyrrole. hakon-art.comresearchgate.net
| Descriptor | Pyrrole | This compound |
|---|---|---|
| Chemical Potential (μ) | -2.90 eV | -3.80 eV |
| Chemical Hardness (η) | 2.59 eV | 2.30 eV |
| Global Softness (S) | 0.39 eV⁻¹ | 0.43 eV⁻¹ |
| Electrophilicity Index (ω) | 1.62 eV | 3.14 eV |
Note: Data are calculated from the representative FMO energies in Table 2.
Investigation of Intramolecular and Intermolecular Non-Covalent Interactions
Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. mdpi.com The sulfonyl group is a particularly effective functional group for engaging in these interactions, especially as a hydrogen bond acceptor. researchgate.net
Intramolecular Interactions: Within the this compound molecule, weak intramolecular hydrogen bonds of the C-H···O type may exist. These interactions can occur between the oxygen atoms of the sulfonyl group and the nearby C2-H and C4-H protons on the pyrrole ring, influencing the molecule's preferred conformation.
Intermolecular Interactions: In a condensed phase or crystal lattice, this compound is expected to form a robust network of non-covalent interactions.
Hydrogen Bonding: The most significant interaction is likely to be the strong hydrogen bond between the acidic N-H proton of one molecule and a sulfonyl oxygen atom of a neighboring molecule (N-H···O=S). This interaction is a primary driver in the crystal packing of many sulfonamides and related compounds. researchgate.net
Other Interactions: Additional weak interactions, such as C-H···O contacts, π-π stacking between pyrrole rings, and dipole-dipole interactions involving the highly polar sulfonyl group, will further stabilize the supramolecular assembly. nih.gov
Tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts, providing a detailed map of how molecules interact with their neighbors in the solid state. nih.gov The analysis of sulfur-containing compounds often reveals a variety of non-covalent interactions that are critical to their structure and function. researchgate.netnih.gov
Applications of 3 Methylsulfonyl 1h Pyrrole and Its Derivatives in Materials Science and Organic Synthesis
As a Core Building Block for Complex Organic Architectures
3-(Methylsulfonyl)-1H-pyrrole serves as a valuable synthon for the construction of more intricate molecular frameworks. The electron-withdrawing nature of the methylsulfonyl group influences the reactivity of the pyrrole (B145914) ring, enabling selective functionalization at other positions. This controlled reactivity is crucial for the systematic assembly of complex organic architectures.
Recent research has demonstrated the use of sulfonyl pyrroles as precursors to both sulfonyl and pyrrolyl radicals under visible light-mediated conditions. This dual reactivity allows for the di- and tri-functionalization of alkenes, leading to the efficient construction of molecules with quaternary carbon centers. google.com This method provides a novel strategy for incorporating the pyrrole moiety into complex structures adjacent to electron-withdrawing groups, a transformation that can be challenging using traditional methods. google.com
Furthermore, derivatives of this compound have been utilized in the synthesis of drug candidates. For instance, a multi-component reaction has been developed to produce N-substituted 2,3,5-functionalized pyrroles, including a derivative bearing a 4-(methylsulfonyl)phenyl group at the 5-position. mdpi.com This approach offers a concise route to libraries of pyrrole-based compounds for biological evaluation. mdpi.com A patent has also described the synthesis of various pyrrole sulfonyl derivatives, highlighting their importance as intermediates in the preparation of pharmacologically active compounds. researchgate.net
The reactivity of the sulfonyl group itself can be harnessed for further molecular elaboration. Sulfonyl pyrroles can act as synthetic linchpins for the functionalization of sulfonamides through chemical, electrochemical, and photochemical pathways, showcasing the versatility of this building block. nih.gov
| Starting Material/Building Block | Reaction Type | Resulting Complex Architecture | Reference |
|---|---|---|---|
| Sulfonyl pyrrole | Visible light-mediated radical/radical cross-coupling with alkenes | Dipyrrolyl acetonitriles and benzhydryl pyrroles | google.com |
| 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | Three-component reaction with 3-oxobutanenitrile (B1585553) and anilines | N-substituted 2,3,5-functionalized pyrroles | mdpi.com |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | Sulfonylation and further derivatization | Pyrrole sulfonyl derivatives as pharmaceutical intermediates | researchgate.net |
Development of Conductive Polymers and Organic Electronic Materials (e.g., Polypyrrole Derivatives)
Polypyrrole (PPy) is an intrinsically conducting polymer with a wide range of applications in electronics, sensors, and energy storage. wikipedia.orgwikipedia.org The properties of PPy can be tuned by incorporating dopants into the polymer matrix. While the direct polymerization of this compound is not extensively documented, the use of sulfonic acids and their derivatives as dopants during the polymerization of pyrrole is a well-established method for enhancing the conductivity and processability of the resulting polypyrrole. researchgate.netuniv-ovidius.ro
The sulfonate anions act as charge-compensating dopants within the oxidized polypyrrole backbone, facilitating charge transport along and between the polymer chains. nih.govwikipedia.org For example, dodecyl benzene (B151609) sulfonic acid (DBSA) has been used as both a dopant and a surfactant in the inverse emulsion polymerization of pyrrole, leading to soluble and thermally stable PPy. researchgate.net The presence of sulfonate groups, confirmed by FTIR spectroscopy, is crucial for the improved properties of the polymer. researchgate.net Similarly, polystyrene sulfonate (SPS) has been used as a polyelectrolyte template to guide the synthesis of water-soluble and conductive polypyrrole. nih.gov
The introduction of sulfonyl groups directly onto the pyrrole monomer prior to polymerization could offer a route to self-doped conductive polymers, where the dopant is covalently bound to the polymer backbone. This approach can lead to materials with improved stability and processability. Although specific studies on the electropolymerization of this compound are scarce, the general principles of pyrrole polymerization suggest that the electron-withdrawing nature of the methylsulfonyl group would influence the oxidation potential of the monomer and the properties of the resulting polymer. mdpi.comresearchgate.net
| Dopant | Polymerization Method | Key Properties of the Resulting Polypyrrole | Reference |
|---|---|---|---|
| Dodecyl Benzene Sulfonic Acid (DBSA) | Inverse emulsion polymerization | Soluble in organic solvents, high thermal stability (up to 520 °C) | researchgate.net |
| Polystyrene Sulfonate (SPS) | Biomimetic synthesis | Water-soluble, stable and electrically conductive | nih.gov |
| Alkylbenzene sulfonates | Electrochemical polymerization | Controlled conductivity, mechanical properties, and linear elongation | researchgate.net |
Synthesis of Dyes, Pigments, and Photographic Chemicals
Pyrrole-based chromophores are integral to a variety of dyes and pigments due to their electron-rich nature and the ability to form extended π-conjugated systems. researchgate.netmfa.orgnih.gov Diketopyrrolopyrrole (DPP) pigments, for instance, are a class of high-performance pigments known for their brilliant colors and excellent stability. researchgate.netmfa.orgnih.gov The core structure of DPP is a bicyclic lactam, and its properties can be fine-tuned by introducing various substituents.
In the realm of azo dyes, pyrrole derivatives are also used as coupling components or as the diazo component precursor. mfa.orgmdpi.com The synthesis of azo dyes containing a pyrrole moiety has been reported, where the pyrrole ring is part of the conjugated system responsible for the color of the dye. mdpi.com The presence of an electron-withdrawing group like a methylsulfonyl group on the pyrrole ring would be expected to influence the electronic transitions and thus the color and properties of the resulting azo dye.
Although the direct application of this compound in photographic chemicals is not well-documented, pyrrole derivatives, in general, have been investigated for their potential in this area. researchgate.net Photographic sensitizers are compounds that enhance the sensitivity of photographic emulsions to light, and organic dyes are often used for this purpose. nih.gov The tunable electronic properties of substituted pyrroles make them interesting candidates for such applications.
Catalytic Applications and Ligand Design
The pyrrole scaffold can be incorporated into ligands for transition metal complexes, which can then be used as catalysts in a variety of organic transformations. organic-chemistry.orgdntb.gov.uaresearchgate.net The nitrogen atom of the pyrrole ring can act as a coordination site, and the substituents on the ring can be used to modulate the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity. organic-chemistry.orgdntb.gov.ua
While there is limited specific information on the use of this compound in ligand design, the synthesis of pyrrole-based ligands for first-row transition metal complexes has been explored. organic-chemistry.org For example, a tridentate pyrrole-based ligand has been synthesized and complexed with copper(II) and nickel(II) for potential applications in artificial photosynthesis. organic-chemistry.org The presence of a methylsulfonyl group on the pyrrole ring could enhance the stability of the metal complex or influence its redox properties, which are crucial for catalytic applications.
Furthermore, pyrrole derivatives have been used in the development of catalysts for various reactions. The Clauson-Kaas pyrrole synthesis, a well-known method for preparing N-substituted pyrroles, can be catalyzed by a range of acid and transition metal catalysts. beilstein-journals.orgnih.gov The synthesis of N-sulfonyl pyrroles is a key step in some of these procedures, highlighting the compatibility of the sulfonyl group with catalytic reaction conditions. beilstein-journals.orgnih.gov While this compound itself may not be the catalyst, its derivatives can be precursors to catalytically active species or ligands that modulate the activity of a metal center. dntb.gov.uasemanticscholar.org
Precursors for Advanced Synthetic Intermediates
This compound and its derivatives are valuable precursors for a variety of advanced synthetic intermediates. The functional groups on the pyrrole ring can be manipulated to introduce further complexity and build molecules with desired properties.
A notable example is the use of 5-(2-fluorophenyl)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-carbaldehyde as a key intermediate in the synthesis of a series of pyrrole sulfonyl derivatives with potential medical applications. researchgate.net The carbaldehyde group at the 3-position can be readily converted into other functional groups, such as amines, through reductive amination. researchgate.net This allows for the introduction of diverse substituents and the exploration of structure-activity relationships.
The synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has also been reported, where the pyrrole ring is constructed through a multi-component reaction. mdpi.com In some of these examples, a methylsulfonylphenyl group is present, demonstrating that the sulfonyl group is well-tolerated in these synthetic transformations and can be carried through to the final products. mdpi.com These carboxylic acid derivatives are important intermediates as the acid functionality can be easily converted to amides, esters, and other functional groups.
The versatility of sulfonyl pyrroles as synthetic intermediates is further highlighted by their ability to undergo various transformations. For example, they can be used in the synthesis of pyrrolo[3,2-b]pyrrole (B15495793) derivatives, which are of interest for their electronic properties. The reactivity of the sulfonyl group itself can also be exploited, for instance, in desulfurization reactions to yield pyrrole derivatives. beilstein-journals.org
| Precursor | Synthetic Transformation | Resulting Intermediate | Potential Application | Reference |
|---|---|---|---|---|
| 5-(2-Fluorophenyl)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-carbaldehyde | Reductive amination | 1-(5-(2-Fluorophenyl)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine | Pharmaceuticals | researchgate.net |
| 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | Hydrolysis of the nitrile group | 1-(4-Fluorophenyl)-2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carboxylic acid | Drug discovery | mdpi.com |
| Sulfonyl pyrroles | N-S bond activation | Pyrrolyl radicals | Functionalization of alkenes | google.com |
Future Research Directions and Unexplored Avenues in 3 Methylsulfonyl 1h Pyrrole Chemistry
Novel Synthetic Methodologies and Process Optimization
While classical methods for pyrrole (B145914) synthesis, such as the Paal-Knorr and Van Leusen reactions, provide foundational routes, the efficient and selective synthesis of 3-(Methylsulfonyl)-1H-pyrrole calls for the development of more sophisticated and optimized methodologies. Future research should be directed towards novel synthetic pathways that offer high yields, regioselectivity, and scalability.
One promising avenue lies in the late-stage functionalization of pre-formed pyrrole rings. The development of selective C-H activation and functionalization at the C-3 position of an N-protected pyrrole, followed by sulfenylation and subsequent oxidation, could provide a direct and atom-economical route. The challenge in this approach is to control the regioselectivity, as pyrroles typically undergo electrophilic substitution preferentially at the C-2 and C-5 positions pearson.comonlineorganicchemistrytutor.com.
Furthermore, the application of process intensification and continuous flow chemistry could offer significant advantages for the synthesis of this compound. unito.itmdpi.comacs.orgfrontiersin.org Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and easier scalability. The table below outlines a hypothetical comparison between traditional batch synthesis and a potential continuous flow process for a key synthetic step.
| Parameter | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to hours |
| Yield | Moderate to good | Potentially higher and more consistent |
| Safety | Handling of bulk reagents, potential for thermal runaway | Smaller reaction volumes, enhanced heat transfer |
| Scalability | Often requires re-optimization for larger scales | "Scaling-out" by running multiple reactors in parallel |
Future research in this area should focus on the design and implementation of such continuous flow systems, potentially integrating in-line purification and analysis for a fully automated process.
Exploration of Unconventional Reactivity Patterns and Selective Transformations
The presence of the electron-withdrawing methylsulfonyl group at the 3-position is expected to significantly alter the reactivity of the pyrrole ring, making it more electron-deficient. pu.ac.keresearchgate.net This opens up possibilities for unconventional reactivity patterns that are not typically observed with electron-rich pyrroles.
A key area for exploration is the susceptibility of the this compound ring to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted pyrroles. researchgate.net The strong electron-withdrawing nature of the sulfonyl group could activate the ring towards attack by nucleophiles, potentially leading to the synthesis of novel 3,4- or 2,3-disubstituted pyrroles.
Advanced Computational Modeling for Property Prediction and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and designing novel reaction pathways. researchgate.net For this compound, where experimental data is scarce, DFT calculations can provide valuable insights into its structure, electronics, and reactivity.
Future computational studies should focus on:
Predicting Spectroscopic Properties: Calculating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its derivatives.
Mapping the Electrostatic Potential: Visualizing the electron distribution to predict sites of electrophilic and nucleophilic attack.
Modeling Reaction Mechanisms: Elucidating the transition states and energy profiles of potential reactions to guide synthetic efforts and explain observed reactivity patterns.
Predicting Physicochemical Properties: Estimating properties such as acidity of the N-H proton, dipole moment, and frontier molecular orbital energies (HOMO-LUMO gap), which are crucial for designing applications in materials science.
The following table presents a hypothetical comparison of calculated properties for this compound and unsubstituted pyrrole, illustrating the expected influence of the methylsulfonyl group.
| Property | Pyrrole (Calculated) | This compound (Hypothetical Calculated) |
| HOMO Energy | -5.5 eV | Lower (e.g., -6.2 eV) |
| LUMO Energy | 1.2 eV | Lower (e.g., 0.5 eV) |
| HOMO-LUMO Gap | 6.7 eV | Smaller (e.g., 5.7 eV) |
| N-H Acidity (pKa) | ~17.5 | Lower (more acidic) |
These computational predictions can serve as a valuable guide for experimentalists, accelerating the discovery of new reactions and applications for this compound.
Development of New Material Applications with Enhanced Properties
Polypyrrole is a well-known conducting polymer with a wide range of applications. mdpi.comcell.com The incorporation of functional groups onto the pyrrole monomer is a common strategy to tune the properties of the resulting polymer. nih.govnih.govmdpi.com The methylsulfonyl group in this compound could impart unique properties to the corresponding polymer, poly(this compound).
Future research in this area should explore the synthesis of this novel polymer via electrochemical or chemical oxidative polymerization. The resulting material should be characterized with respect to its:
Electrical Conductivity: The electron-withdrawing nature of the sulfonyl group may influence the conductivity of the polymer.
Thermal and Chemical Stability: The sulfonyl group could enhance the stability of the polymer backbone.
Morphology and Processability: The substituent may affect the polymer's morphology and its solubility in common solvents, which is a critical factor for device fabrication.
Electrochemical Properties: The redox behavior of the polymer should be investigated for potential applications in energy storage devices or sensors.
Furthermore, the potential of this compound as a building block for organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) should be investigated. morressier.comacs.org The electron-deficient nature of the ring system could be advantageous in designing materials with specific electronic properties.
Q & A
Q. Basic Safety Guidelines
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during sulfonation reactions (chlorosulfonic acid releases HCl gas) .
- First aid : Immediate rinsing with water for eye/skin exposure; artificial respiration if inhaled .
- Storage : Anhydrous conditions (NaSO) in sealed containers at –20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
